Methyl 3-(pyridin-3-yl)-5-(trifluoromethyl)benzoate
Overview
Description
Methyl 3-(pyridin-3-yl)-5-(trifluoromethyl)benzoate: is a chemical compound characterized by its unique structure, which includes a pyridine ring, a trifluoromethyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(pyridin-3-yl)-5-(trifluoromethyl)benzoate typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation followed by nucleophilic substitution . The reaction conditions include the use of a Lewis acid catalyst, such as aluminum chloride, and anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with precise temperature and pressure control to ensure high yield and purity. Continuous flow chemistry techniques are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(pyridin-3-yl)-5-(trifluoromethyl)benzoate can undergo various chemical reactions, including oxidation , reduction , substitution , and nucleophilic addition .
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate or chromyl chloride.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Utilizing nucleophiles like sodium methoxide in methanol.
Nucleophilic Addition: Involving reagents like Grignard reagents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted benzene derivatives.
Nucleophilic Addition: Creation of alcohols or other functionalized compounds.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for pharmaceuticals and agrochemicals.
Biology: Methyl 3-(pyridin-3-yl)-5-(trifluoromethyl)benzoate has shown potential in biological studies, particularly in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for therapeutic applications.
Medicine: The compound is being investigated for its medicinal properties, including its potential use as an anti-inflammatory or anticancer agent. Its interaction with specific molecular targets is being studied to understand its therapeutic effects.
Industry: In the industrial sector, this compound is used in the production of advanced materials and coatings. Its chemical stability and reactivity make it suitable for various applications, including the manufacture of electronic components and polymers.
Mechanism of Action
The mechanism by which Methyl 3-(pyridin-3-yl)-5-(trifluoromethyl)benzoate exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain receptors, leading to biological responses. The pyridine ring plays a crucial role in its reactivity, allowing it to participate in various chemical reactions.
Molecular Targets and Pathways:
Receptors: Interaction with G-protein-coupled receptors (GPCRs) and ion channels.
Pathways: Involvement in signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Methyl 3-(pyridin-2-yl)-5-(trifluoromethyl)benzoate
Methyl 3-(pyridin-4-yl)-5-(trifluoromethyl)benzoate
Methyl 3-(pyridin-3-yl)-4-(trifluoromethyl)benzoate
Uniqueness: Methyl 3-(pyridin-3-yl)-5-(trifluoromethyl)benzoate stands out due to its specific substitution pattern on the benzene ring, which influences its chemical and biological properties. The presence of the trifluoromethyl group at the 5-position enhances its stability and reactivity compared to similar compounds.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
methyl 3-pyridin-3-yl-5-(trifluoromethyl)benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO2/c1-20-13(19)11-5-10(9-3-2-4-18-8-9)6-12(7-11)14(15,16)17/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRTIIAGHOLOXKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2=CN=CC=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.